molecular formula C20H32OSi B13899071 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane

Cat. No.: B13899071
M. Wt: 316.6 g/mol
InChI Key: PHRSMIJYTVADPH-UHFFFAOYSA-N
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Description

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of a phenyl group, a pentynyl group, and a triisopropylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane typically involves the reaction of a phenylacetylene derivative with a triisopropylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation under reduced pressure to ensure the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the silyl group, leading to the formation of different organosilicon derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Various organosilicon derivatives depending on the nucleophile used.

Scientific Research Applications

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of organic transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane is unique due to its combination of a phenyl group, a pentynyl group, and a triisopropylsilane moiety. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable in various applications.

Properties

Molecular Formula

C20H32OSi

Molecular Weight

316.6 g/mol

IUPAC Name

3-phenylpent-1-yn-3-yloxy-tri(propan-2-yl)silane

InChI

InChI=1S/C20H32OSi/c1-9-20(10-2,19-14-12-11-13-15-19)21-22(16(3)4,17(5)6)18(7)8/h1,11-18H,10H2,2-8H3

InChI Key

PHRSMIJYTVADPH-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)(C1=CC=CC=C1)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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